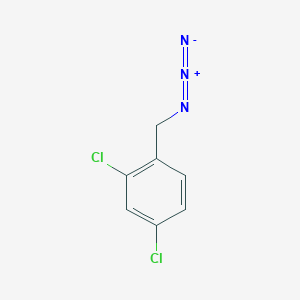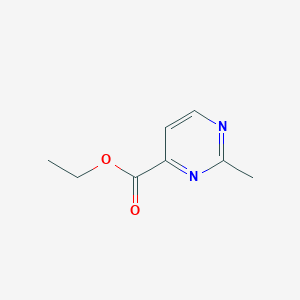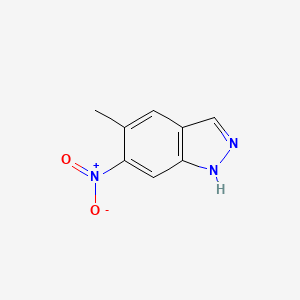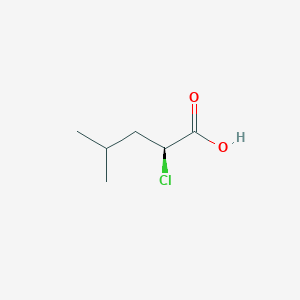
(S)-2-Chloro-4-methylvaleric acid
Übersicht
Beschreibung
“(S)-2-Chloro-4-methylvaleric acid” is likely an organic compound. Organic compounds are typically characterized by the presence of carbon atoms . In the context of acid-base chemistry, an acid is a substance that can donate a proton or accept an electron pair in reactions .
Synthesis Analysis
The synthesis of a specific organic compound often involves several steps, including the formation of various intermediates. Unfortunately, without specific information on “(S)-2-Chloro-4-methylvaleric acid”, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The structure can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Acid-base reactions are among the most common chemical reactions and are fundamental to a wide range of processes . In general, acids react with bases to produce a salt and water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its melting point, boiling point, solubility, reactivity, and more .Wissenschaftliche Forschungsanwendungen
Aroma and Flavor Compound Synthesis
Synthesis of Bioactive Compounds
(S)-2-Chloro-4-methylvaleric acid plays a role in the total synthesis of bioactive molecules. For example, it has been involved in the synthesis of protected alloisoleucine and isostatine derivatives, key amino acids in the didemnines (U. Schmidt, M. Kroner, H. Griesser, 1989). Additionally, it is a precursor in the synthesis of pogostone, a major component of patchouli oil with various pharmacological activities (Chu Wang et al., 2021).
Application in Liquid-Crystalline Polymethacrylates
The compound is used in the synthesis of liquid-crystalline polymethacrylates, which exhibit properties like smectic mesomorphism. These materials find applications in various technological fields, including display technologies (Chain‐Shu Hsu, Bin Her, 1996).
Herbicide Research
Though not directly related to (S)-2-Chloro-4-methylvaleric acid, studies involving similar compounds like 4-chloro-2-methyl-phenoxyacetic acid have provided insights into weed eradication methods, crucial for agricultural research (G. E. Blackman, 1945).
Pharmacological Research
In pharmacology, research on similar compounds like fenvaleric acid (which has structural similarities) has contributed to understanding the induction of hepatic drug-metabolizing enzymes, providing valuable insights into drug metabolism and interactions (C. Morisseau et al., 1999).
Biochemical Pathways in Disease
Research into the biochemistry of related compounds, like 2-hydroxy-3-methylvaleric acid, has provided insights into metabolic pathways in diseases like maple syrup urine disease, enhancing our understanding of amino acid metabolism (O. Mamer, M. L. Reimer, 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBIPRPIHIKPW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-4-methylvaleric acid | |
CAS RN |
28659-81-6 | |
| Record name | (S)-2-Chloro-4-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (S)-2-Chloro-4-methylpentanoic acid a compound of interest in liquid crystal research?
A1: (S)-2-Chloro-4-methylpentanoic acid plays a crucial role in designing chiral liquid crystal materials. The research highlights its use in synthesizing esters with trans-p-n-alkoxycinnamic acids. These esters exhibit various liquid crystal phases, including the chiral smectic C (SC) phase []. The presence of the chiral center in (S)-2-Chloro-4-methylpentanoic acid is key to inducing chirality in the final liquid crystal molecules, a property essential for ferroelectric behavior and potential applications in display technologies.
Q2: How does the molecular structure of the synthesized esters influence their liquid crystal properties?
A2: The study demonstrates that the length of the alkoxy chain in the trans-p-n-alkoxycinnamic acid portion of the ester significantly impacts the liquid crystal phase behavior. Longer alkoxy chains generally promote the formation of the chiral smectic C (SC) phase at lower temperatures, followed by the smectic A (SA) phase at higher temperatures []. Shorter chains, on the other hand, can lead to the appearance of additional phases like the chiral nematic and blue phases. This structure-property relationship allows for fine-tuning the liquid crystal properties by modifying the molecular structure of the starting materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



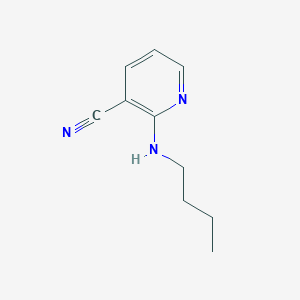
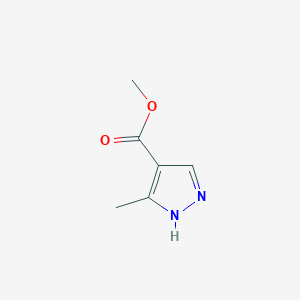
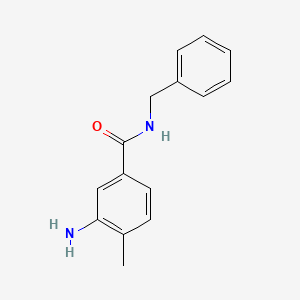
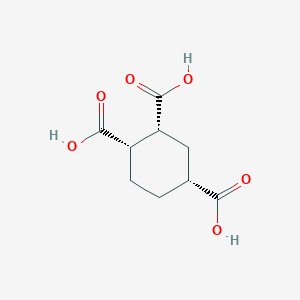
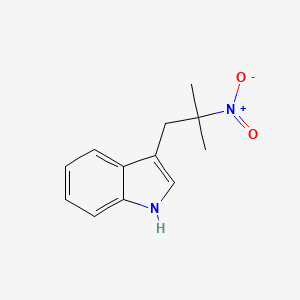
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
